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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcome (PRO)
measures used in pivotal clinical trials of mitapivat (PYRUKYND®), a first-in-class oral pyruvate
kinase (PK) activator. Mitapivat is approved for the treatment of hemolytic anemia in adults with
Pyruvate Kinase (PK) deficiency and is under investigation for other hemolytic anemias,
including thalassemia and sickle cell disease.[1][2] The inclusion of PROs in these studies is
critical for evaluating the treatment's impact on patients' daily lives, symptoms, and overall
health-related quality of life (HRQoL), aspects not fully captured by traditional hematologic
endpoints.

Mechanism of Action of Mitapivat

Mitapivat is an allosteric activator of the pyruvate kinase enzyme, which plays a crucial role in
the final step of glycolysis in red blood cells (RBCs).[3] In inherited hemolytic anemias like PK
deficiency, mutations in the PKLR gene lead to dysfunctional PK enzymes, resulting in
decreased production of adenosine triphosphate (ATP).[4][5] This energy deficit leads to
premature RBC destruction (hemolysis) and chronic anemia.[4] Mitapivat binds to the PK
enzyme, enhancing its activity and stability, thereby increasing ATP production.[2][6] This
improved cellular energy metabolism is believed to extend the lifespan of RBCs, reduce
hemolysis, and consequently, alleviate anemia.[2]
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Fig. 1: Mitapivat activates Pyruvate Kinase to increase ATP production in RBCs.

Patient-Reported Outcome Measures in Key Clinical
Trials
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Mitapivat has been evaluated in several Phase 3 clinical trials across different patient
populations. Disease-specific PRO instruments were developed and validated to capture the
unique experiences of patients with PK deficiency.[5]

Key PRO Instruments:

» Pyruvate Kinase Deficiency Diary (PKDD): A daily diary measuring the core signs and
symptoms of PK deficiency.[5]

e Pyruvate Kinase Deficiency Impact Assessment (PKDIA): A weekly assessment measuring
the impacts of PK deficiency on daily life and functioning.[5]

» Patient Reported Outcome Measurement Information System (PROMIS) Fatigue 13a: A
standardized questionnaire to assess fatigue.[7]

The table below summarizes the key PRO findings from the pivotal ACTIVATE and ACTIVATE-

T trials in adults with PK deficiency.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://dspace.library.uu.nl/bitstream/handle/1874/454655/American_J_Hematol_-_2024_-_Kuo_-_Clinically_meaningful_improvements_in_patient_reported_outcomes_in_mitapivat_treated.pdf?sequence=1
https://dspace.library.uu.nl/bitstream/handle/1874/454655/American_J_Hematol_-_2024_-_Kuo_-_Clinically_meaningful_improvements_in_patient_reported_outcomes_in_mitapivat_treated.pdf?sequence=1
https://dspace.library.uu.nl/bitstream/handle/1874/454655/American_J_Hematol_-_2024_-_Kuo_-_Clinically_meaningful_improvements_in_patient_reported_outcomes_in_mitapivat_treated.pdf?sequence=1
https://investor.agios.com/news-releases/news-release-details/agios-announces-topline-results-rise-phase-3-trial-mitapivat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12760342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

. . . Key Quantitative
Trial Name Patient Population PRO Instruments T
Findings

At 24 weeks:
Significant
improvements from
baseline in PKDD and

) PKDIA scores were
Adults with PK

ACTIVATE deficiency, not PKDD, PKDIA

regularly transfused|[8]

seen in the mitapivat
group compared to
placebo.[9] Mean
reduction in PKDD
score was 5.4 (£6.0)
for mitapivat vs. 1.9
(£6.0) for placebo.[5]

Treatment with

mitapivat led to

Adults with PK clinically meaningful
ACTIVATE-T deficiency, regularly PKDD, PKDIA improvements in
transfused[9] PKDD and PKDIA

scores over the 40-

week trial period.[5][8]
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At Week 84 of LTE:
Improvements were
sustained. Mean
change from baseline
in PKDIA score was
-11.5 (+11.5) for

) Patients from patients from
Long-Term Extension
(LTE) ACTIVATE and PKDD, PKDIA ACTIVATE-T.[8] Over
ACTIVATE-T[8] half of patients from

ACTIVATE receiving
mitapivat achieved a
minimal clinically
important change
(MCIC) in both PKDD
and PKDIA scores.[5]

Experimental Protocols

The collection and analysis of PRO data in the mitapivat trials followed a structured protocol to
ensure reliability and validity.

Methodology for PROM Collection:

 Instrument Selection: Disease-specific instruments (PKDD and PKDIA) were developed and
validated to accurately capture the patient experience in PK deficiency.[5]

» Baseline Assessment: Patients completed the PRO questionnaires at the beginning of the
trial to establish a baseline score before receiving the study drug.

e Scheduled Administration:
o The PKDD was administered daily to capture fluctuating symptoms.

o The PKDIA was administered weekly to assess the broader impact on life over a slightly
longer period.
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o Data Collection: Electronic diaries or tablets were typically used for data entry to ensure
timely and accurate collection.

e Analysis: The primary analysis focused on the change from baseline in PRO scores at
predefined time points (e.g., Week 24). The Minimal Clinically Important Change (MCIC)—
the smallest change in score that patients perceive as beneficial—was also assessed to
determine the clinical relevance of the observed changes.[5] For the PKDD and PKDIA, the
MCIC was estimated as a reduction of 4.2 and 5.5 points from baseline, respectively.[5]

Clinical Trial Workflow for PROM Data

Baseline PRO Assessment Randomization
(PKDD, PKDIA) (e.g., ACTIVATE Trial)

Final Analysis
(Change from Baseline)
Treatment Period
(Mitapivat or Placebo) | ™ pata Collection | Follow-up PRO Assessments
(Daily/Weekly)

Patient Screening |—>| Enroliment |—>
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Fig. 2: Standard workflow for collecting patient-reported outcome data in clinical trials.

Comparison and Conclusion

Across the pivotal trials for PK deficiency (ACTIVATE and ACTIVATE-T), mitapivat
demonstrated consistent and clinically meaningful improvements in patient-reported outcomes.
[10] Patients treated with mitapivat reported significant reductions in the symptoms and
functional impacts of their disease, regardless of their transfusion status.[8] These benefits
were shown to be durable in the long-term extension study.[8]

In other indications, the results have been promising but more varied. In the Phase 3
ENERGIZE trial for non-transfusion-dependent thalassemia, mitapivat significantly improved
hemoglobin levels and patient-reported fatigue.[11][12] However, in the Phase 3 RISE UP trial
for sickle cell disease, while hemoglobin response was met, the key secondary endpoint for
patient-reported fatigue (PROMIS Fatigue 13a) was not statistically significant.[7][13]
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The use of disease-specific PROs like the PKDD and PKDIA has been instrumental in
holistically evaluating the efficacy of mitapivat, providing strong evidence of its patient-centric
benefits beyond standard laboratory measures. For drug development professionals, these
studies underscore the importance of developing and validating specific PRO instruments to
fully capture the therapeutic value of novel treatments in rare diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12760342#patient-reported-outcome-measures-in-
mitapivat-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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